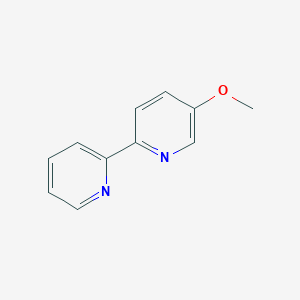
5-Methoxy-2,2'-bipyridyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2,2’-bipyridyl is an organic compound belonging to the bipyridine family It is characterized by the presence of two pyridine rings connected by a single bond, with a methoxy group attached to one of the pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,2’-bipyridyl typically involves the coupling of two pyridine rings. One common method is the reaction of 5-methoxypyridine with a suitable coupling agent under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling process .
Industrial Production Methods: In industrial settings, the production of 5-Methoxy-2,2’-bipyridyl may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine rings into more saturated structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the bipyridine rings .
Applications De Recherche Scientifique
5-Methoxy-2,2’-bipyridyl has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-Methoxy-2,2’-bipyridyl exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various chemical reactions and biological processes. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparaison Avec Des Composés Similaires
- 4,4’-Dimethoxy-2,2’-bipyridyl
- 4,4’-Dimethyl-2,2’-bipyridyl
- 6,6’-Dimethyl-2,2’-bipyridyl
Comparison: 5-Methoxy-2,2’-bipyridyl is unique due to the position of the methoxy group, which can influence its chemical reactivity and coordination behavior. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific applications in catalysis and material science .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5-methoxy-2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C11H10N2O/c1-14-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 |
Clé InChI |
HIIBEBQOXYIXJP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=C(C=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


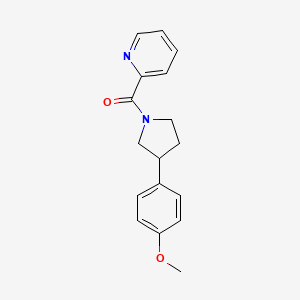
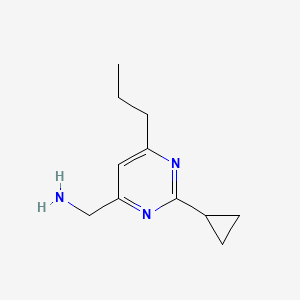


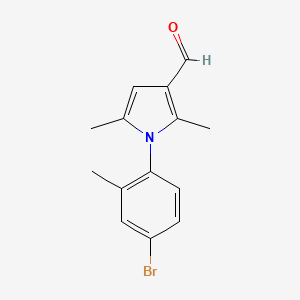

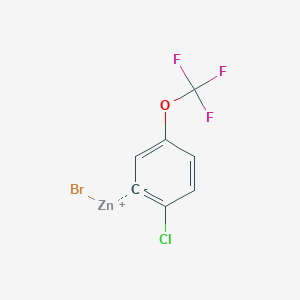
![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)
![2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14879162.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-[(3-methylbutyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14879173.png)
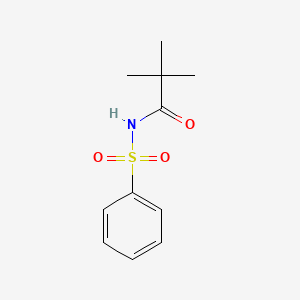
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
